

Ethyl 3-bromoisonicotinate: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-bromoisonicotinate*

Cat. No.: *B189847*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromoisonicotinate has emerged as a versatile synthetic intermediate, playing a crucial role in the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. Its unique structure, featuring a bromine atom at the 3-position of the pyridine ring and an ethyl ester at the 4-position, provides two orthogonal reactive sites for a variety of chemical transformations. This guide provides an in-depth overview of the synthesis, physical and spectroscopic properties, and key synthetic applications of **Ethyl 3-bromoisonicotinate**, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient synthetic routes to functionalized pyridines is of paramount importance. **Ethyl 3-bromoisonicotinate** serves as a key building block in this endeavor. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ethyl ester moiety can be readily transformed into other functional groups, such as amides or carboxylic acids, further expanding its synthetic utility.^[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is essential for its effective use in the laboratory. The following tables summarize the key data for **Ethyl 3-bromoisonicotinate**. For comparative purposes, data for the non-brominated analogue, Ethyl isonicotinate, is also provided where available.

Table 1: Physical Properties

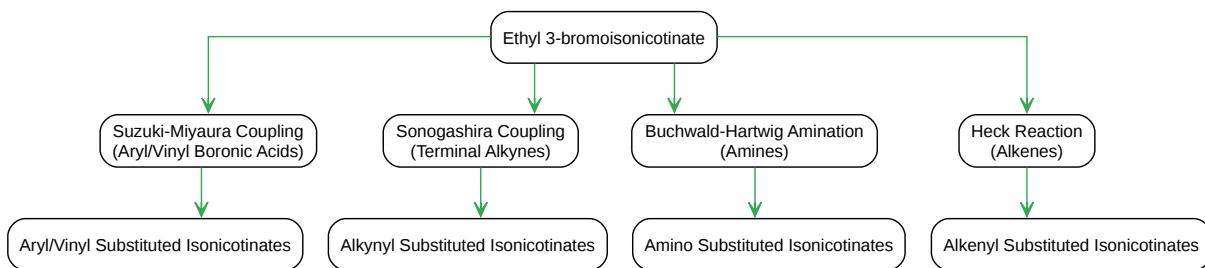
Property	Ethyl 3-bromoisonicotinate	Ethyl isonicotinate
CAS Number	13959-01-8	1570-45-2[2]
Molecular Formula	C ₈ H ₈ BrNO ₂	C ₈ H ₉ NO ₂ [2]
Molecular Weight	230.06 g/mol	151.16 g/mol [3]
Appearance	Colorless to pale yellow liquid	Pale yellow to light brown liquid[4]
Boiling Point	Not explicitly found	220 °C[1]
Melting Point	Not explicitly found	Not explicitly found
Density	Not explicitly found	1.008 g/mL[1]
Refractive Index	Not explicitly found	1.5010[1]

Table 2: Spectroscopic Data (Predicted and Analogous Data)

Spectroscopy	Data for Ethyl 3-bromoisonicotinate (Predicted/Typical)	Data for Ethyl isonicotinate (Reference)
¹ H NMR	Ethyl group: Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H). Pyridine ring: Signals in the aromatic region (~7.5-9.0 ppm).	¹ H NMR (CDCl ₃): δ 8.76 (d, 2H), 7.80 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H).[5]
¹³ C NMR	Ethyl group: ~14 ppm (CH ₃), ~62 ppm (CH ₂). Pyridine ring & C=O: Signals in the range of ~120-170 ppm.	¹³ C NMR (CDCl ₃): δ 165.2, 150.5, 142.8, 122.8, 61.6, 14.3.
IR (Infrared)	C=O stretch: ~1720-1730 cm ⁻¹ . C-Br stretch: ~600-700 cm ⁻¹ . Aromatic C-H and C=C/C=N stretches.	Key absorptions: C=O stretch (~1725 cm ⁻¹), C-O stretch (~1280 cm ⁻¹), Aromatic stretches.[6]
Mass Spec (MS)	Molecular Ion (M ⁺): Isotopic pattern for Br (m/z 229 and 231 in ~1:1 ratio). Key Fragments: Loss of OEt (m/z 184/186), loss of Br (m/z 150).	Molecular Ion (M ⁺): m/z 151. Key Fragments: Loss of OEt (m/z 106), loss of CO ₂ Et (m/z 78).[3]

Synthesis of Ethyl 3-bromoisonicotinate

The most common and straightforward method for the synthesis of **Ethyl 3-bromoisonicotinate** is the Fischer esterification of 3-bromoisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.


Caption: Synthesis of **Ethyl 3-bromoisonicotinate** via Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 3-bromoisonicotinate

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoisonicotinic acid (1.0 eq).
- Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask.
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **Ethyl 3-bromoisonicotinate**.

Applications as a Synthetic Intermediate

Ethyl 3-bromoisonicotinate is a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **Ethyl 3-bromoisonicotinate**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.

Ethyl 3-bromoisonicotinate can be coupled with a variety of aryl and vinyl boronic acids or their esters to generate 3-aryl or 3-vinyl isonicotinate derivatives.

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **Ethyl 3-bromoisonicotinate** (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-24 hours, monitoring by TLC.
- Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.^[7]

Table 3: Representative Suzuki-Miyaura Coupling Conditions (Adapted from Analogous Reactions)

Entry	Aryl Halide	Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Ethyl 4-bromobenzoate	Phenylboronic acid	Pd(OAc) ₂ (2), SPhos (4)	K ₃ PO ₄	Toluene/ H ₂ O	100	>95[7]
2	4-Bromobenzoic acid	Phenylboronic acid	Na ₂ PdCl ₄ (0.1)	K ₂ CO ₃	H ₂ O	RT	>98

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials.

- Reaction Setup: To a Schlenk flask under an inert atmosphere, add **Ethyl 3-bromoisonicotinate** (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq), a copper(I) co-catalyst (e.g., Cul, 0.02-0.1 eq), and an amine base such as triethylamine or diisopropylamine.
- Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
- Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
- Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Table 4: Representative Sonogashira Coupling Conditions (Adapted from Analogous Reactions)

Entry	Aryl Halide	Coupling Partner	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base	Solvent	Temp (°C)
1	4-Iodotoluene	Phenylacetylene	Pd on alumina (5)	Cu ₂ O on alumina (0.3)	-	THF/DM A	75
2	Aryl Iodide	Phenylacetylene	Pd/CuFe ₂ O ₄ (3)	(in catalyst)	K ₂ CO ₃	Ethanol	70

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[\[4\]](#)

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **Ethyl 3-bromoisonicotinate** (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
- Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
- Reaction: Heat the mixture to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.
- Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product via column chromatography.[\[8\]](#)

Table 5: Representative Buchwald-Hartwig Amination Conditions (Adapted from Analogous Reactions)

Entry	Aryl Halide	Amine	Pd Source (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)
1	Bromo-aromatic	Aniline	Pd(OAc) ₂ (5)	BINAP (8)	Cs ₂ CO ₃	Toluene	110
2	Aryl Bromide	N-methylaniline	Pd-PEPPSI- INonAn	-	K ₃ PO ₄	Toluene	110

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes.[\[2\]](#)

- Reaction Setup: In a reaction vessel, combine **Ethyl 3-bromoisonicotinate** (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine, potassium carbonate).
- Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
- Reaction: Heat the reaction mixture to 80-140 °C for several hours, monitoring by TLC or GC.
- Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.[\[9\]](#)

Table 6: Representative Heck Reaction Conditions (Adapted from Analogous Reactions)

Entry	Aryl Halide	Alkene	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Bromobenzene	Styrene	Pd EnCat (0.1)	Na ₂ CO ₃	NMP	150	>95
2	4-Bromoanisole	Styrene	Pd(OAc) ₂ (1)	Et ₃ N	DMF	100	85-95

Conclusion

Ethyl 3-bromoisonicotinate is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, which provide efficient access to a diverse array of substituted pyridine derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, along with generalized experimental protocols to serve as a starting point for researchers. The continued exploration of the reactivity of **Ethyl 3-bromoisonicotinate** will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-bromoisonicotinate | CAS 13959-01-8 [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- To cite this document: BenchChem. [Ethyl 3-bromoisonicotinate: A Comprehensive Technical Guide for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189847#ethyl-3-bromoisonicotinate-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com